4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c1-2-23-17-11-10-16(14-4-3-5-15(18(14)17)20(23)25)22-19(24)12-6-8-13(21)9-7-12/h3-11H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOUVKLRRHHLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)Br)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to interact with the NMDA receptor and other protein targets, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Crystallographic Comparisons
4-Bromo-N-(2-hydroxyphenyl)benzamide
- Substituents : A hydroxyl group at the ortho position of the aniline ring.
- Crystal Structure :
- Implications : The hydroxyl group facilitates hydrogen bonding, enhancing solubility and crystal stability.
4-Bromo-N-(2-nitrophenyl)benzamide
- Substituents : A nitro group at the ortho position.
- Spectroscopic and Electronic Properties :
- Biological Activity : Exhibits antifungal properties, likely due to nitro group-mediated oxidative stress in microbial cells .
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide
- Substituents : Methoxy groups at meta and para positions.
- Biological Activity: Acts as an FGFR1 inhibitor with IC₅₀ values in the nanomolar range, attributed to methoxy groups improving solubility and target binding .
Target Compound
- Substituents : A benzo[cd]indole core with 1-ethyl and 2-oxo groups.
- The fused benzo[cd]indole system increases molecular planarity, favoring interactions with flat enzyme active sites (e.g., kinases or DNA topoisomerases).
Biological Activity
4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H20BrN2O2
- Molecular Weight : 420.32 g/mol
- CAS Number : 955825-86-2
This compound features a bromine atom substitution on the benzamide moiety, which is crucial for its biological interactions.
This compound has been studied for its interaction with various biological targets:
- Bromodomain Inhibition : This compound has shown potential as a BET (Bromodomain and Extra-Terminal) bromodomain inhibitor. Bromodomains are protein domains that recognize acetylated lysines, playing a critical role in regulating gene expression. The inhibition of these domains can lead to altered transcriptional programs associated with cancer progression and inflammation .
- G Protein-Coupled Receptor (GPCR) Modulation : Preliminary studies suggest that compounds similar in structure may interact with GPCRs, influencing various signaling pathways that regulate cellular responses .
Biological Activity and Therapeutic Potential
The biological activities of this compound have been assessed through various experimental models:
Anticancer Activity
Research indicates that compounds in this class exhibit antiproliferative effects against several cancer cell lines. For instance, a related compound demonstrated significant activity against MV4;11 leukemia cells with an IC50 value in the low micromolar range .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight its potential as an anticancer agent .
- Pharmacokinetics : A study on a structurally related compound revealed favorable pharmacokinetic properties, including high oral bioavailability (75.8%) and a moderate half-life (T1/2 = 3.95 h), suggesting good potential for therapeutic use .
Data Table: Summary of Biological Activities
Q & A
Basic Question: How is the chemical structure of 4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide confirmed experimentally?
Answer:
Structural confirmation typically involves multi-step spectroscopic and crystallographic analyses:
- 1H and 13C NMR spectroscopy identifies proton and carbon environments, confirming functional groups (e.g., bromine substituents, amide linkages) .
- FT-IR spectroscopy verifies characteristic absorption bands (e.g., C=O stretching at ~1650–1700 cm⁻¹ for the benzamide moiety) .
- Single-crystal X-ray diffraction provides definitive bond-length and angle data, resolving ambiguities in stereochemistry. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 14.5931 Å, β = 98.407°) are used to validate molecular geometry .
Basic Question: What synthetic routes are reported for derivatives of benzo[cd]indol-6-yl benzamide analogs?
Answer:
Common methodologies include:
- Domino reactions mediated by I2/TBHP to construct fused heterocycles, achieving yields >70% under reflux conditions .
- Amide coupling between activated benzoyl chlorides and amine-containing intermediates (e.g., 1-ethyl-2-oxo-benzo[cd]indol-6-amine) in anhydrous solvents (e.g., CH3CN) with bases like K2CO3 .
- Recrystallization in methanol or ethanol ensures purity (melting points: 200–280°C), validated by ESI-MS for molecular ion consistency .
Advanced Question: How can computational tools resolve contradictions in biological activity data for this compound?
Answer:
Discrepancies may arise from assay conditions or structural variations. Methodological approaches include:
- Molecular docking to compare binding affinities across protein targets (e.g., kinases, receptors) and identify conformation-dependent activity .
- QSAR modeling to correlate substituent effects (e.g., bromine position, ethyl group) with bioactivity trends. For instance, bulky substituents may reduce membrane permeability .
- Statistical meta-analysis of published IC50 values, accounting for variables like cell line heterogeneity or solvent effects (e.g., DMSO concentration) .
Advanced Question: What experimental strategies assess the environmental persistence of this compound?
Answer:
Environmental fate studies require interdisciplinary designs:
- Laboratory-scale biodegradation assays under controlled pH/temperature to measure half-life in soil/water matrices .
- High-resolution mass spectrometry (HRMS) tracks abiotic transformations (e.g., hydrolysis, photolysis) by identifying degradation products .
- Ecotoxicology models predict bioaccumulation factors using logP values (estimated via ACD/Labs Percepta) and species sensitivity distributions (SSDs) .
Advanced Question: How can crystallographic data inform structure-activity relationships (SAR) for this compound?
Answer:
X-ray crystallography reveals critical SAR insights:
- Hydrogen-bonding networks (e.g., between the amide carbonyl and target proteins) correlate with potency. For example, bond angles of ~120° in the benzo[cd]indole ring optimize π-π stacking .
- Substituent positioning (e.g., bromine at para position) enhances halogen bonding with hydrophobic pockets, validated by electron density maps .
- Thermal displacement parameters (B-factors) highlight flexible regions (e.g., ethyl group) that may influence entropy-driven binding .
Basic Question: What purification techniques are recommended for isolating this compound?
Answer:
- Column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts like unreacted benzoyl chlorides .
- Recrystallization in methanol/water mixtures (1:1 v/v) yields high-purity solids (>95%), confirmed by melting point consistency (±2°C) and TLC (Rf = 0.3–0.5) .
- Centrifugal partition chromatography (CPC) is used for scale-up, leveraging polarity differences between the compound and impurities .
Advanced Question: How can machine learning enhance the design of analogs with improved pharmacokinetics?
Answer:
- De novo molecular generation (e.g., variational autoencoders) proposes analogs with optimized logP (1–3) and topological polar surface area (TPSA <90 Ų) for blood-brain barrier penetration .
- ADMET prediction models (e.g., SwissADME) prioritize candidates with low CYP450 inhibition and high metabolic stability .
- Virtual screening of combinatorial libraries identifies substituents (e.g., trifluoromethyl) that balance potency and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
